4-methyl-N-(pyridin-3-yl)benzamide
Description
4-Methyl-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a methyl-substituted benzene ring linked via an amide bond to a pyridin-3-yl group. This scaffold is prevalent in kinase inhibitors due to its ability to engage in hydrogen bonding and hydrophobic interactions with target proteins. The compound has been synthesized through Mannich-type reactions, as demonstrated in , where it serves as a precursor for thiazole-containing analogs (e.g., 4a and 4b) with morpholinomethyl or methylpiperazine substituents . Key spectral data (1H/13C NMR, HRMS) confirm its structural integrity, with a melting point of 180–182 °C and molecular formula C22H26N5OS .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-4-6-11(7-5-10)13(16)15-12-3-2-8-14-9-12/h2-9H,1H3,(H,15,16) |
InChI Key |
RSZXSEGUKBAUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-pyridyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .
Industrial Production Methods
Industrial production of 4-methyl-N-(3-pyridyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-pyridyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-methyl-N-(3-pyridyl)benzoic acid.
Reduction: 4-methyl-N-(3-pyridyl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-N-(3-pyridyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-pyridyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The benzamide core allows for diverse substitutions, enabling optimization of solubility, binding affinity, and pharmacokinetics. Below is a comparative analysis with prominent analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Solubility : Methylpiperazine (e.g., in imatinib and ponatinib) improves aqueous solubility by introducing a protonatable nitrogen, facilitating salt formation and hydrogen bonding .
- Lipophilicity : The trifluoromethyl group in nilotinib and ponatinib enhances membrane permeability but may reduce solubility without counterbalancing groups .
- Crystalline Forms : Nilotinib’s sulfate salt () and imatinib’s tartrate salt () demonstrate how salt forms stabilize APIs and improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
